3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 791798-50-0
VCID: VC0953961
InChI: InChI=1S/C15H15ClN2O2/c1-2-20-12-6-4-11(5-7-12)18-15(19)10-3-8-13(16)14(17)9-10/h3-9H,2,17H2,1H3,(H,18,19)
SMILES: CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N
Molecular Formula: C15H15ClN2O2
Molecular Weight: 290.74 g/mol

3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide

CAS No.: 791798-50-0

Cat. No.: VC0953961

Molecular Formula: C15H15ClN2O2

Molecular Weight: 290.74 g/mol

* For research use only. Not for human or veterinary use.

3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide - 791798-50-0

Specification

CAS No. 791798-50-0
Molecular Formula C15H15ClN2O2
Molecular Weight 290.74 g/mol
IUPAC Name 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
Standard InChI InChI=1S/C15H15ClN2O2/c1-2-20-12-6-4-11(5-7-12)18-15(19)10-3-8-13(16)14(17)9-10/h3-9H,2,17H2,1H3,(H,18,19)
Standard InChI Key VQYQXXDLGCIRFZ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N

Introduction

3-Amino-4-chloro-N-(4-ethoxyphenyl)benzamide is a complex organic compound with a molecular formula of C15H15ClN2O2 and a molecular weight of 290.74 g/mol . It belongs to the benzamide class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's structure includes an amino group, a chloro substituent, and an ethoxyphenyl moiety, contributing to its unique chemical properties and potential biological interactions.

Solubility

  • Solubility: Soluble in organic solvents; solubility in water may vary.

  • LogP: 4.22740, indicating moderate lipophilicity .

Molecular Characteristics

PropertyValue
Molecular FormulaC15H15ClN2O2
Molecular Weight290.74 g/mol
Exact Mass290.0822054
Monoisotopic Mass290.0822054
Rotatable Bond Count4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Topological Polar Surface Area64.4

Synthesis and Preparation

The synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide typically involves multiple steps, including nitration, reduction, and acylation processes. Starting materials such as 4-chloroaniline and 4-ethoxybenzoyl chloride are commonly used. The reaction conditions are optimized to enhance yield and purity during industrial production, often employing continuous flow reactors and automated systems to minimize waste and improve efficiency.

Biological Activities and Potential Applications

3-Amino-4-chloro-N-(4-ethoxyphenyl)benzamide is of interest in various scientific fields due to its potential biological activities. It is studied for its antimicrobial and anticancer properties, although the exact mechanisms of action are not fully understood. Compounds similar to this benzamide derivative may interact with cellular pathways by inhibiting enzymes such as tyrosine kinases and phosphodiesterases, which are integral to cell signaling and proliferation processes.

Safety and Handling

Handling 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide requires caution due to its potential hazards. It is classified with hazard statements H302, H315, H319, and H335, indicating risks of being harmful if swallowed, causing skin and eye irritation, and respiratory tract irritation . Precautionary measures include avoiding ingestion and contact with skin and eyes, and using protective equipment during handling.

Suppliers and Availability

The compound is available from various suppliers globally, including companies in the United States and China. Prices vary depending on the quantity and purity, with typical prices ranging from a few hundred to several hundred dollars per gram .

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